1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine

Kinase inhibitor design Medicinal chemistry ATP-binding pocket occupancy

1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine is a nitrogen-rich, tricyclic heteroaromatic scaffold (C7H4N6, MW 172.15 g/mol) featuring a fused imidazole ring annulated to two pyrazine rings. This planar, electron-deficient core provides six nitrogen atoms for hydrogen bonding and metal coordination, differing fundamentally from bicyclic analogs like 1H-imidazo[4,5-b]pyrazine (C5H4N4, MW 120.11 g/mol) which contain only four nitrogen atoms.

Molecular Formula C7H4N6
Molecular Weight 172.15 g/mol
CAS No. 639091-97-7
Cat. No. B12588413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine
CAS639091-97-7
Molecular FormulaC7H4N6
Molecular Weight172.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=NC3=NC=NC3=N2)N1
InChIInChI=1S/C7H4N6/c1-2-9-5-4(8-1)12-6-7(13-5)11-3-10-6/h1-3H,(H,8,9,10,11,12,13)
InChIKeyYXHWPMWOZOCBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine (CAS 639091-97-7): Core Tricyclic Scaffold for Kinase-Targeted Library Synthesis


1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine is a nitrogen-rich, tricyclic heteroaromatic scaffold (C7H4N6, MW 172.15 g/mol) featuring a fused imidazole ring annulated to two pyrazine rings [1]. This planar, electron-deficient core provides six nitrogen atoms for hydrogen bonding and metal coordination, differing fundamentally from bicyclic analogs like 1H-imidazo[4,5-b]pyrazine (C5H4N4, MW 120.11 g/mol) which contain only four nitrogen atoms [2]. The extended aromatic system supports enhanced π-stacking interactions, making it a privileged template for medicinal chemistry programs targeting kinase ATP-binding pockets and for the design of fluorescent chemosensors [3].

Why Bicyclic Imidazopyrazine Scaffolds Cannot Replace the Tricyclic 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine Core


Generic substitution with simpler bicyclic scaffolds such as 1H-imidazo[4,5-b]pyrazine (CAS 273-94-9) or pyrazino[2,3-b]pyrazine is scientifically invalid due to quantifiable differences in molecular topology, electronic configuration, and intermolecular interaction capacity [1]. The tricyclic core contains six nitrogen atoms versus four in the bicyclic analog, resulting in a fundamentally different hydrogen-bonding landscape (computed XLogP3 of -0.4 versus 0) and a 43% larger molecular weight (172 vs. 120 g/mol), which directly impacts binding pocket occupancy, solubility, and pharmacokinetic profile of derived compounds [2]. Moreover, the boiling point difference exceeding 350 °C (570.4 °C vs. 213.1 °C) reflects substantially stronger intermolecular forces that influence crystallization, formulation, and thermal processing .

Quantitative Differentiation Evidence: 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine vs. Bicyclic Analogs


43% Higher Molecular Weight and Extended Aromatic Surface Enables Enhanced Target Engagement

The tricyclic 1H-imidazo[4,5-b]pyrazino[2,3-e]pyrazine scaffold has a molecular weight of 172.15 g/mol compared to 120.11 g/mol for the bicyclic analog 1H-imidazo[4,5-b]pyrazine, a 43.3% increase [1]. This additional mass is distributed across an extra fused pyrazine ring, providing two additional nitrogen atoms (6 vs. 4) and an extended π-system for enhanced aromatic stacking interactions with kinase hinge regions [2]. Published crystal structures of imidazopyrazine-based kinase inhibitors demonstrate that the core scaffold makes critical hinge-region hydrogen bonds; the tricyclic variant extends the contact surface area available for hydrophobic packing within the ATP-binding pocket [3].

Kinase inhibitor design Medicinal chemistry ATP-binding pocket occupancy

Lipophilicity Shift (ΔXLogP3 = -0.4) Alters ADME Profile Relative to Bicyclic Imidazopyrazine

Computed partition coefficients reveal a meaningful lipophilicity difference: XLogP3-AA of -0.4 for the tricyclic target compound versus 0 for 1H-imidazo[4,5-b]pyrazine [1]. This ΔXLogP3 of -0.4 units indicates that the tricyclic scaffold is intrinsically more hydrophilic, which influences aqueous solubility, membrane permeability, and metabolic clearance of derived compounds. In practice, c-Met inhibitors built on the imidazopyrazine core have demonstrated low intrinsic clearance in human liver microsomes (CLint 8 μL/min/mg protein) [2]; the more polar tricyclic scaffold is expected to further modulate this parameter.

ADME prediction Drug-likeness Lead optimization

Thermal Stability Differential: 357 °C Higher Boiling Point Indicates Stronger Intermolecular Forces

The tricyclic scaffold exhibits a predicted boiling point of 570.4 ± 45.0 °C at 760 mmHg, compared to 213.1 °C for the bicyclic 1H-imidazo[4,5-b]pyrazine, a difference exceeding 350 °C . Density is also higher (1.7 vs. 1.5 g/cm³). These differences arise from the extended planar surface and additional nitrogen atoms, which enhance intermolecular π-stacking and hydrogen-bonding interactions in the solid and liquid states [1]. Such thermal stability is advantageous for high-temperature synthetic transformations (e.g., microwave-assisted coupling reactions) and for formulations requiring thermal processing.

Thermal analysis Formulation science Process chemistry

Extended π-System Enables Fluorescence-Based Sensing Applications Not Accessible to Bicyclic Cores

Tetraphenylethylene-substituted imidazo[4,5-b]pyrazine and pyrazino[2,3-b]pyrazine derivatives have been developed as aggregation-induced emission (AIE)-active fluorophores for selective detection of nitroaromatics in aqueous media [1]. The tricyclic imidazo[4,5-b]pyrazino[2,3-e]pyrazine scaffold, with its additional fused pyrazine ring, extends the conjugated π-system further than the bicyclic analog, red-shifting absorption and emission wavelengths and potentially enhancing fluorescence quantum yields. Triaryl 1H-imidazo[4,5-b]pyrazine derivatives have demonstrated high selectivity for Pd²⁺/Pd⁰ sensing [2], establishing this scaffold class as a versatile platform for optical probe development.

Fluorescent chemosensor Nitroaromatic detection Aggregation-induced emission

Kinase Selectivity Context: c-Met Inhibitor 1D-2 Built on Bicyclic Analog Achieves >30,000 nM Selectivity Over 18-Kinase Panel

While direct kinase profiling of the unsubstituted tricyclic scaffold has not been published, quantitative benchmarking data exist for the closely related bicyclic imidazo[4,5-b]pyrazine core. Compound 1D-2, a highly optimized c-Met inhibitor built on the bicyclic scaffold, exhibited an enzymatic IC50 of 1.45 nM against c-Met and cellular IC50 of 24.7 nM in the H1993 NSCLC cell line [1]. Against a panel of 18 human tyrosine kinases, 1D-2 demonstrated exquisite selectivity with IC50 values >30,000 nM for all off-target kinases tested [2]. Metabolic stability was confirmed with low intrinsic clearance in human and rat liver microsomes [3]. The tricyclic scaffold, with its additional nitrogen atoms and extended surface, offers a rational starting point for further optimizing selectivity and potency profiles.

c-Met kinase Selectivity profiling Cancer therapeutics

Distinct Synthetic Route via 2,3-Diaminophenazine Condensation Enables Differential Derivatization

The synthesis of 1H-imidazo[4,5-b]pyrazino[2,3-e]pyrazine proceeds via condensation of 2,3-diaminophenazine with 1,2-diketones [1], a route fundamentally distinct from the synthesis of 1H-imidazo[4,5-b]pyrazine which typically starts from 5-bromopyrazine-2,3-diamine or involves Curtis rearrangement of pyrazinoic acid azides [2]. This differential synthetic accessibility means that the tricyclic scaffold can be functionalized at positions not available on the bicyclic core. Patents covering methods of synthesis and purification of related heteroaryl compounds (US8686135) provide scalable routes suitable for lead optimization campaigns [3].

Synthetic chemistry Scaffold diversification Library synthesis

Procurement-Driven Application Scenarios for 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine (CAS 639091-97-7)


Kinase-Focused Medicinal Chemistry: Building a Tricyclic c-Met or mTOR Inhibitor Library

Researchers optimizing kinase hinge-region binders should select the tricyclic scaffold over the bicyclic 1H-imidazo[4,5-b]pyrazine core when the design hypothesis requires: (a) extended aromatic contact surface for improved ATP-pocket occupancy, supported by the 43% higher molecular weight and additional fused pyrazine ring [1]; (b) modulated lipophilicity to fine-tune ADME properties, leveraging the ΔXLogP3 of -0.4 versus the bicyclic analog ; or (c) alternative substitution vectors unavailable on the bicyclic core, enabled by the distinct 2,3-diaminophenazine-based synthetic route. Benchmarking against compound 1D-2 (c-Met IC50 = 1.45 nM, >30,000 nM selectivity over 18 kinases) provides a quantitative reference for lead optimization programs using this scaffold class [2].

Fluorescent Chemosensor Development: Exploiting Extended π-Conjugation for Optical Detection

Materials scientists and analytical chemists developing fluorescent probes for metal ion or nitroaromatic detection should prioritize the tricyclic core for its extended conjugated system, which is predicted to red-shift excitation/emission wavelengths relative to bicyclic imidazopyrazine-based sensors. Triaryl derivatives of the imidazopyrazine scaffold have already demonstrated high selectivity for Pd²⁺/Pd⁰ sensing, and tetraphenylethylene-substituted pyrazino[2,3-b]pyrazines function as AIE-active nitroaromatic detectors [1]. The additional nitrogen atoms in the tricyclic scaffold provide extra metal-coordination sites, potentially improving binding affinity and detection limits.

High-Temperature Synthetic Process Development Requiring Thermally Robust Scaffolds

Process chemists scaling up microwave-assisted coupling reactions or high-temperature aminations should specify the tricyclic scaffold based on its 357 °C higher predicted boiling point (570.4 °C vs. 213.1 °C) and 13% higher density (1.7 vs. 1.5 g/cm³) compared to 1H-imidazo[4,5-b]pyrazine [1]. These thermal and physical properties reduce decomposition risk during demanding synthetic transformations and simplify purification by distillation or sublimation. The zero rotatable bonds and planar geometry of both scaffolds facilitate crystallization, but the tricyclic variant's stronger intermolecular forces yield more robust crystalline lattices .

Scaffold-Hopping and IP Diversification in Kinase Inhibitor Lead Optimization

Intellectual property strategists and medicinal chemistry teams seeking to diversify patent space around imidazopyrazine-based kinase inhibitors should procure the tricyclic core as a scaffold-hopping alternative to the heavily patented bicyclic imidazopyrazine and pyrazinopyrazine series (e.g., CC-223, CC-115, crizotinib analogs). The tricyclic scaffold's distinct IUPAC nomenclature (2,4,6,8,10,13-hexazatricyclo[7.4.0.0³,⁷]trideca-1,3,5,7,9,11-hexaene) and unique CAS registry number (639091-97-7) provide clear IP differentiation while maintaining the privileged hinge-binding pharmacophore that has yielded picomolar c-Met and mTOR inhibitors [1].

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